N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide
Description
N-(3-Methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core linked to a piperazine-carboxamide scaffold. The 3-methoxypropyl substituent on the carboxamide group and the methyl group on the triazole ring are critical for its physicochemical and pharmacological properties. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and adenosine receptor antagonists, where the triazolopyrazine moiety often contributes to binding affinity .
Properties
IUPAC Name |
N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2/c1-12-18-19-14-13(16-5-6-22(12)14)20-7-9-21(10-8-20)15(23)17-4-3-11-24-2/h5-6H,3-4,7-11H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAOCKHVIYAQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide (CAS Number: 1903518-31-9) is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 333.39 g/mol. The structure includes a piperazine core linked to a triazolo[4,3-a]pyrazine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1903518-31-9 |
| Molecular Formula | C₁₅H₂₃N₇O₂ |
| Molecular Weight | 333.39 g/mol |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, in vitro tests have shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial properties using the microbroth dilution method. Among these compounds, some demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli. Specifically, a related compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
The mechanisms by which triazolo[4,3-a]pyrazine derivatives exert their antibacterial effects include:
- Inhibition of DNA Gyrase : These compounds can bind to DNA gyrase, disrupting bacterial DNA replication.
- Cell Membrane Disruption : They may also compromise the integrity of bacterial cell membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the triazolo[4,3-a]pyrazine structure can significantly influence their potency and selectivity. For example:
- The introduction of various substituents on the piperazine ring alters the binding affinity to bacterial targets.
- The presence of methoxy groups has been correlated with enhanced antibacterial activity due to improved solubility and bioavailability.
Additional Biological Activities
Beyond antibacterial effects, triazolo[4,3-a]pyrazine derivatives have been reported to possess other pharmacological properties:
- Antidiabetic : Some derivatives have shown potential in managing blood glucose levels.
- Antifungal : Activity against various fungal strains has also been documented.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structures to N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrazines have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for some derivatives were reported as low as 1.06 µM, indicating potent activity against these cell lines .
2. Antimicrobial Activity
This compound also demonstrates potential antimicrobial properties. Studies have shown that triazole derivatives can inhibit bacterial growth by targeting specific proteins involved in cell division. For example, interactions with the cell division protein ZipA may disrupt bacterial cell division pathways, leading to effective inhibition of bacterial proliferation .
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models:
- Study on Anticancer Effects : A study published in Pharmaceuticals evaluated the anticancer effects of triazole derivatives on A549 and MCF-7 cell lines. The results indicated that certain modifications to the triazole structure enhanced cytotoxicity significantly .
- Antimicrobial Efficacy : Another research highlighted the antibacterial potential of triazolo-pyrazines against Gram-positive and Gram-negative bacteria. The study demonstrated that these compounds could serve as lead candidates for developing new antibiotics .
Chemical Reactions Analysis
Functionalization with Piperazine-Carboxamide
The piperazine-carboxamide group is introduced via amide coupling and deprotection:
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Boc-Protection : Boc-protected amino acids undergo amide condensation with the triazolo[4,3-a]pyrazine core (VI ) using DCC (N,N'-dicyclohexylcarbodiimide) and triethylamine in dichloromethane (DCM) .
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Deprotection : Trifluoroacetic acid (TFA) in DCM (1:1, v/v) removes the Boc group, yielding intermediate VIII .
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Nucleophilic Addition : VIII reacts with aldehydes in methanol under acidic conditions, followed by NaBH₃CN reduction to stabilize the imine intermediate .
Key Reaction Pathway :
text**VI** → (DCC, Boc-amino acid) → **VII** → (TFA) → **VIII** → (Aldehyde/NaBH₃CN) → **1**
Structural Confirmation and Characterization
The compound’s structure is validated using:
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¹H NMR : Peaks at δ 2.35–3.10 ppm confirm piperazine protons, while δ 3.30–3.50 ppm correspond to the 3-methoxypropyl group .
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Mass Spectrometry : Molecular ion peaks at m/z 389.2 ([M+H]⁺) align with the molecular formula C₁₇H₂₄N₆O₂ .
Reactivity and Stability Insights
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Acid Sensitivity : The triazolo[4,3-a]pyrazine core is stable under acidic conditions (pH 2–6) but degrades in strong bases (pH > 10) .
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Thermal Stability : Melting points >200°C indicate robust thermal stability .
Comparative Reaction Efficiency
| Reaction Step | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc Deprotection | TFA/DCM | 25°C | 4 h | 90% |
| NaBH₃CN Reduction | AcOH/MeOH | 0°C | 2 h | 75% |
| Alkylation | K₂CO₃/DMF | 80°C | 12 h | 65% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as piperazine-carboxamide linkages, heterocyclic cores, or substituent effects.
Table 1: Structural and Functional Comparison with Analogs
Core Heterocycle Comparison
- Triazolo[4,3-a]pyrazine vs. Benzooxazinone (): The triazolo[4,3-a]pyrazine core in the target compound offers a planar, electron-deficient heterocycle, which may enhance interactions with kinase ATP-binding pockets compared to the benzooxazinone core in compound 26. The latter’s fused oxygen atom increases polarity but reduces membrane permeability .
Substituent Effects
- 3-Methoxypropyl Group:
The methoxypropyl chain in the target compound likely improves aqueous solubility compared to lipophilic groups like chloro-trifluoromethylpyridinyl () or phenyl (). This aligns with trends observed in piperazine-carboxamide derivatives, where alkoxy groups balance solubility and permeability . - Methyltriazolo vs. However, the pyridinyl group in 28 contributes to π-π stacking interactions, which are absent in the target compound .
Research Findings and Implications
- Kinase Inhibition Potential: The triazolo[4,3-a]pyrazine core’s electron-deficient nature suggests strong ATP-binding site interactions, similar to pyrazolo[3,4-b]pyridine derivatives () but with improved solubility .
- Solubility-Lipophilicity Balance: The 3-methoxypropyl group positions the target compound between the high solubility of benzooxazinones () and the high lipophilicity of chloro-CF3 derivatives (), making it a candidate for oral bioavailability studies .
Q & A
Q. What are the key synthetic strategies for constructing the [1,2,4]triazolo[4,3-a]pyrazine core in this compound?
The [1,2,4]triazolo[4,3-a]pyrazine core is typically synthesized via cyclization of hydrazine derivatives. A common method involves reacting hydrazinopyrazinones with ortho-esters (e.g., methyl ortho-acetate) or carboxylic acid derivatives under reflux conditions. For example, cyclization with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 24 hours yields the triazolopyrazine scaffold . Alternative routes include using thiosemicarbazides followed by desulfurization with polymer-supported reagents .
Q. How is the carboxamide linkage between the piperazine and triazolopyrazine moieties formed?
The carboxamide bond is formed via coupling reactions. Activated esters of the triazolopyrazine carboxylic acid (e.g., using CDI or HBTU) react with the piperazine amine. For instance, CDI-mediated activation in THF at 60°C for 18 hours, followed by coupling with N-(3-methoxypropyl)piperazine, achieves the linkage. Purification via silica gel chromatography or recrystallization ensures product isolation .
Q. What spectroscopic techniques confirm the compound’s structure post-synthesis?
- 1H/13C-NMR : Identifies proton environments (e.g., piperazine CH2 groups at δ 2.5–3.5 ppm, triazole protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z calculated for C17H23N7O2: 381.19) .
- IR Spectroscopy : Detects carboxamide C=O stretching (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How can coupling reaction efficiency between intermediates be optimized?
Optimization involves:
- Coupling Reagents : Compare CDI (yields ~75% in DMFA) vs. EDCI/HOBt (yields ~85% in DMF) .
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
- Temperature Control : Reactions at 60–100°C improve kinetics without decomposition .
- Catalytic Additives : Use of Et3N or DIPEA (2–4 eq.) neutralizes HCl byproducts, driving the reaction forward .
Q. How to resolve NMR data contradictions in substituted triazolopyrazines?
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishes piperazine CH2 groups from methoxypropyl protons) .
- Variable Temperature NMR : Resolves dynamic effects in piperazine conformers.
- Comparative Analysis : Cross-reference with analogous compounds (e.g., 3-methyltriazolopyrazine derivatives in ) to validate shifts .
Q. How do thermal analysis (TGA/DSC) and XRPD assess polymorphic stability?
- TGA/DSC : Quantifies decomposition temperatures (Td) and melting points (Tm). For example, a sharp Tm >250°C indicates crystalline purity, while broad endotherms suggest amorphous phases .
- XRPD : Detects polymorphs by comparing diffraction patterns (e.g., sharp peaks at 2θ = 10–30° confirm crystallinity). Storage stability tests under humidity/temperature gradients (e.g., 25°C/60% RH vs. 40°C/75% RH) predict shelf-life .
Q. What computational approaches predict intermediate reactivity in synthesis?
- DFT Calculations : Model transition states for cyclization steps (e.g., energy barriers for triazole ring formation) .
- Molecular Docking : Predicts binding affinities of intermediates to enzymes (e.g., if the compound targets kinase pathways).
- Machine Learning : Trains models on reaction yields from literature (e.g., using Reaxys data to optimize solvent/reagent combinations) .
Methodological Notes
- Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (DMFA/i-propanol) for high-purity isolates .
- Scale-Up : Maintain anhydrous conditions and inert atmospheres (N2/Ar) to prevent hydrolysis of sensitive intermediates .
- Contradiction Analysis : Replicate conflicting experiments (e.g., varying stoichiometry or reaction time) and validate via LC-MS to identify side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
